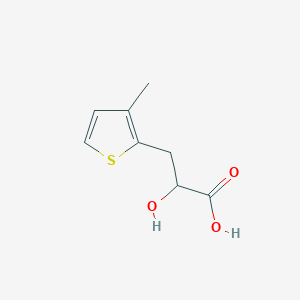

2-Hydroxy-3-(3-methylthiophen-2-yl)propanoic acid

Description

Chemical Structure & Properties 2-Hydroxy-3-(3-methylthiophen-2-yl)propanoic acid (CAS: 2059937-43-6) is a hydroxypropanoic acid derivative with a molecular formula of C₈H₁₀O₃S and a molecular weight of 186.23 g/mol . The compound features:

Properties

Molecular Formula |

C8H10O3S |

|---|---|

Molecular Weight |

186.23 g/mol |

IUPAC Name |

2-hydroxy-3-(3-methylthiophen-2-yl)propanoic acid |

InChI |

InChI=1S/C8H10O3S/c1-5-2-3-12-7(5)4-6(9)8(10)11/h2-3,6,9H,4H2,1H3,(H,10,11) |

InChI Key |

ODIUPOXSPHWKLR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1)CC(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(3-methylthiophen-2-yl)propanoic acid typically involves the reaction of 3-methylthiophene with appropriate reagents to introduce the hydroxypropanoic acid group. One common method involves the use of a Grignard reagent followed by oxidation and hydrolysis steps. The reaction conditions often require controlled temperatures and the use of solvents such as tetrahydrofuran (THF) or diethyl ether.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(3-methylthiophen-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

Substitution: Electrophilic reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can be used under controlled conditions.

Major Products Formed

Oxidation: Formation of 2-oxo-3-(3-methylthiophen-2-yl)propanoic acid.

Reduction: Formation of 2-hydroxy-3-(3-methylthiophen-2-yl)propanol.

Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

2-Hydroxy-3-(3-methylthiophen-2-yl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(3-methylthiophen-2-yl)propanoic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can interact with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Physicochemical Profile

- Boiling Point: Not reported.

- Hazard Statements : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

- GHS Classification : Warning (P261, P305+P351+P338) .

Comparison with Similar Compounds

Thiophene-Containing Analogs

Key Differences :

Hydroxypropanoic Acid Derivatives with Aromatic Substituents

Key Differences :

- The thiophene ring provides sulfur-based π-conjugation, enabling unique electronic interactions compared to phenolic or naphthyl groups .

- Compounds with dual hydroxyl groups (e.g., ) exhibit higher polarity, favoring aqueous solubility but limiting blood-brain barrier penetration.

Biological Activity

2-Hydroxy-3-(3-methylthiophen-2-yl)propanoic acid is an organic compound notable for its unique structure, which includes a hydroxy group and a methyl-substituted thiophene ring. This compound has garnered attention in recent research for its diverse biological activities, particularly its antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

- Molecular Formula : C_10H_12O_3S

- Molecular Weight : 186.23 g/mol

The presence of the hydroxy and carboxylic acid groups facilitates hydrogen bonding, enhancing interactions with biological molecules and potentially influencing various biochemical pathways.

Antimicrobial Activity

Research indicates that 2-Hydroxy-3-(3-methylthiophen-2-yl)propanoic acid exhibits significant antimicrobial properties. A study employing the agar diffusion method demonstrated varying levels of antimicrobial activity against several pathogens, including both bacteria and fungi. The compound's ability to inhibit microbial growth may be attributed to its structural features that allow it to interact effectively with microbial cell membranes .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. The mechanism involves modulation of inflammatory pathways through the inhibition of pro-inflammatory cytokines. In vitro studies have shown that 2-Hydroxy-3-(3-methylthiophen-2-yl)propanoic acid can reduce the expression of key inflammatory markers, suggesting its potential as a therapeutic agent in inflammatory diseases .

The biological activity of 2-Hydroxy-3-(3-methylthiophen-2-yl)propanoic acid is largely attributed to its ability to form hydrogen bonds with proteins and other biomolecules. The thiophene ring can interact with aromatic residues in proteins, potentially altering their function and modulating various biochemical pathways. This interaction is crucial for the compound's effectiveness in influencing cellular responses.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the compound against WHO priority pathogens and found it effective in inhibiting growth at concentrations as low as 50 µg/mL.

- Table 1 summarizes the antimicrobial activity against selected pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 50 µg/mL Escherichia coli 75 µg/mL Candida albicans 100 µg/mL -

Anti-inflammatory Study :

- In a controlled in vitro experiment, the compound reduced TNF-alpha levels by approximately 40% compared to untreated controls.

- Table 2 presents the results:

Treatment TNF-alpha Levels (pg/mL) Control 150 2-Hydroxy-3-(3-methylthiophen-2-yl)propanoic acid (100 µM) 90

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.